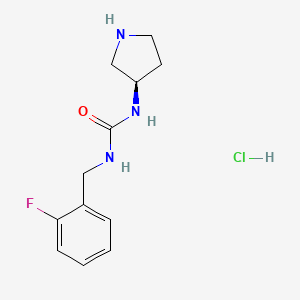

(R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride” are not fully detailed in the available resources. The molecular weight is 273.73 , but other properties like density, boiling point, melting point, and flash point are not specified .Scientific Research Applications

Chemo- and Stereoselective Synthesis

A study by Métayer et al. (2015) on the chemo- and stereoselective synthesis of fluorinated enamides from ynamides in HF/pyridine demonstrates a method that could potentially be applied to the synthesis of compounds similar to "(R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride". This approach provides a general, straightforward way to bioisosteres of ureas, potent building blocks for biological studies and medicinal chemistry (Métayer et al., 2015).

Anticancer and Antimicrobial Activities

The synthesis and evaluation of novel pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid by Raić-Malić et al. (2000) involve urea derivatives. Compound 16, containing a 5-fluoro-substituted uracil ring, showed significant antitumor activities against various cancer cell lines, suggesting the potential of urea derivatives in anticancer research (Raić-Malić et al., 2000).

Synthesis and SAR of Thieno[3,2-b]pyridinyl Urea Derivatives

The study by Lim et al. (2014) on the synthesis and SAR of thieno[3,2-b]pyridinyl urea derivatives as urotensin-II receptor antagonists highlights the application of urea derivatives in the development of novel and potent pharmaceutical agents. This research indicates the role of urea derivatives in the modulation of specific receptor activities, contributing to the development of new therapeutic agents (Lim et al., 2014).

Biotransformation of a Kinase Inhibitor in Rats

Zhang et al. (2012) investigated the biotransformation of a drug candidate, highlighting the role of hydroxylated metabolites of the parent compound in specific organ toxicity. This study underscores the importance of understanding the metabolic pathways and potential toxicities of urea derivatives in pharmaceutical development (Zhang et al., 2012).

Luminescence Phenomena of Carbon Dots

Kasprzyk et al. (2018) explored the luminescence phenomena of carbon dots derived from citric acid and urea, providing insights into the molecular structure of moieties responsible for the luminescence of carbon dots. This research may offer a foundational understanding for the development of luminescent materials based on urea derivatives (Kasprzyk et al., 2018).

Safety and Hazards

The safety information available indicates that “®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride” has some hazards associated with it. The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

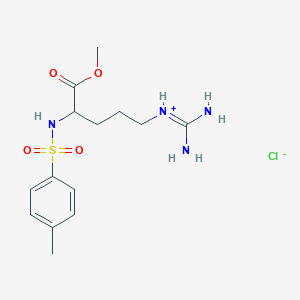

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O.ClH/c13-11-4-2-1-3-9(11)7-15-12(17)16-10-5-6-14-8-10;/h1-4,10,14H,5-8H2,(H2,15,16,17);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESNDHBZJGPMDE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NCC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride | |

CAS RN |

1439894-64-0 | |

| Record name | Urea, N-[(2-fluorophenyl)methyl]-N′-(3R)-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439894-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

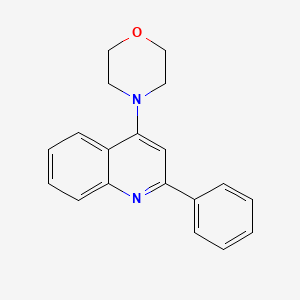

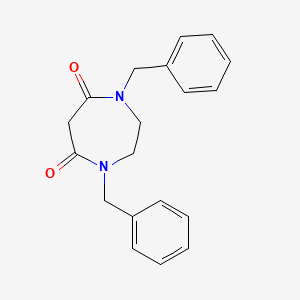

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1652344.png)

![1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol](/img/structure/B1652351.png)

![Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B1652354.png)